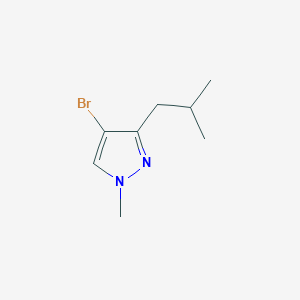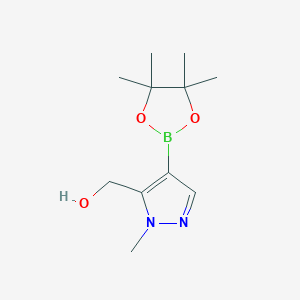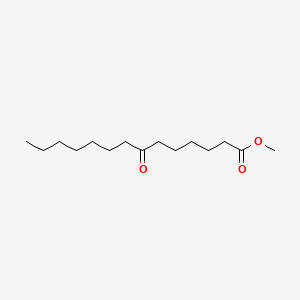
6-Methoxy-5-(trifluoromethyl)pyridine-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methoxy-5-(trifluoromethyl)pyridine-2-carbaldehyde is a chemical compound with the molecular formula C8H6F3NO2. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of methoxy and trifluoromethyl groups in its structure imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-5-(trifluoromethyl)pyridine-2-carbaldehyde typically involves the reaction of a trifluoromethyl pyridine building block with a methoxy-substituted counterpart. One common method includes the use of a chlorinated intermediate, which undergoes a series of reactions to introduce the methoxy and aldehyde groups.
Industrial Production Methods
Industrial production of this compound often employs optimized reaction conditions to ensure high yield and purity. Techniques such as catalytic hydrogenation, selective chlorination, and controlled oxidation are utilized to achieve the desired product. The use of advanced purification methods, including distillation and recrystallization, ensures the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
6-Methoxy-5-(trifluoromethyl)pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols can react with the methoxy and trifluoromethyl groups under basic conditions.
Major Products Formed
Oxidation: 6-Methoxy-5-(trifluoromethyl)pyridine-2-carboxylic acid.
Reduction: 6-Methoxy-5-(trifluoromethyl)pyridine-2-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Methoxy-5-(trifluoromethyl)pyridine-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 6-Methoxy-5-(trifluoromethyl)pyridine-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins .
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxy-6-(trifluoromethyl)pyridine: Similar structure but lacks the aldehyde group, affecting its reactivity and applications.
6-Methoxy-2-pyridinecarboxaldehyde: Similar structure but lacks the trifluoromethyl group, influencing its chemical properties and uses.
Uniqueness
6-Methoxy-5-(trifluoromethyl)pyridine-2-carbaldehyde is unique due to the combination of methoxy, trifluoromethyl, and aldehyde groups in its structure. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various fields of research and industry .
Propiedades
Fórmula molecular |
C8H6F3NO2 |
|---|---|
Peso molecular |
205.13 g/mol |
Nombre IUPAC |
6-methoxy-5-(trifluoromethyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C8H6F3NO2/c1-14-7-6(8(9,10)11)3-2-5(4-13)12-7/h2-4H,1H3 |
Clave InChI |
CJKOEZWKBNHSGY-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=N1)C=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3-[2-(3-Cyano-5-fluorophenoxy)-5-methylsulfanylphenyl]propanoic acid](/img/structure/B13978617.png)


![6-Methyl-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13978657.png)


